![molecular formula C6H12ClNO B3253164 6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride CAS No. 2219379-77-6](/img/structure/B3253164.png)
6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound that features a nitrogen atom and an oxygen atom within its structure.
Mechanism of Action
Target of Action
It is known that 2-azabicyclo[321]octanes, a closely related class of compounds, have significant potential in the field of drug discovery . They have been applied as key synthetic intermediates in several total syntheses .
Mode of Action
The specific mode of action of 6-Oxa-2-azabicyclo[32The 2-azabicyclo[321]octane system, which is structurally similar, has gained significant interest due to its synthetic and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the intramolecular cyclization of a suitable amine and an epoxide. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: A similar compound with a nitrogen atom in the bicyclic structure.
8-Oxa-3-azabicyclo[3.2.1]octane: Another related compound with both oxygen and nitrogen atoms in the bicyclic system
Uniqueness
6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific arrangement of atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
Biological Activity
6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound notable for its unique structural characteristics, including the incorporation of both nitrogen and oxygen atoms. This compound has garnered interest in various fields, particularly in pharmacology and organic synthesis, due to its diverse biological activities.
Structural Characteristics and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 149.62 g/mol. The synthesis of this compound can be achieved through several methodologies, including palladium-catalyzed reactions involving aziridines and aza-Prins cyclization techniques that utilize chiral precursors .
The biological activity of this compound is primarily attributed to its ability to interact with various biological systems, particularly through its role as a building block in drug discovery and development. Its structural framework allows it to participate in nucleophilic substitutions and electrophilic additions, making it versatile in synthetic applications .
Biological Activities
Research indicates that compounds within the azabicyclo[3.2.1]octane class exhibit significant biological activities, including:
- Analgesic Properties : Some derivatives have shown promise as pain relievers.
- Antitumor Activity : Certain analogs have been evaluated for their potential to inhibit tumor growth.
- Neuroactivity : Compounds similar to this compound have been investigated for neuroactive properties, suggesting potential applications in treating neurological disorders.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride | Contains an additional carbon atom | Analgesic and antitumor activity |
6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride | Similar bicyclic structure | Buffering agent in biological research |
6-Oxa-2-azabicyclo[3.2.1]octan-7-one | Ketone functional group present | Potentially neuroactive |
8-Azabicyclo[3.2.1]octane | Lacks oxygen in the bicyclic structure | Known for psychoactive properties |
This table illustrates how variations in structure can lead to differing biological activities, emphasizing the significance of the specific functional groups present in these compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound as a precursor for novel pharmacological agents:
-
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition : A study demonstrated that azabicyclic compounds could effectively inhibit NAAA, which plays a critical role in managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA) levels—an important factor for anti-inflammatory effects .
- Key Findings :
- The lead compound showed an IC50 value of 0.042 μM against human NAAA.
- Exhibited a non-covalent mechanism of action, which is advantageous for therapeutic applications.
- Key Findings :
- Synthesis and Structure–Activity Relationship (SAR) : Research focused on synthesizing various derivatives of azabicyclic compounds revealed insights into optimizing their pharmacological profiles through structural modifications, enhancing their efficacy against specific biological targets .
Properties
IUPAC Name |
6-oxa-2-azabicyclo[3.2.1]octane;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-7-5-3-6(1)8-4-5;/h5-7H,1-4H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKAGRPWBJTQFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC1OC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219379-77-6 | |
Record name | 6-oxa-2-azabicyclo[3.2.1]octane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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